molecular formula C20H18N2O4 B6130774 N-(4-morpholin-4-ylphenyl)(2-oxochromen-3-yl)carboxamide

N-(4-morpholin-4-ylphenyl)(2-oxochromen-3-yl)carboxamide

Cat. No.: B6130774
M. Wt: 350.4 g/mol
InChI Key: MWWLKMBJZGKNGU-UHFFFAOYSA-N
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Description

N-(4-morpholin-4-ylphenyl)(2-oxochromen-3-yl)carboxamide is a complex organic compound that belongs to the class of aromatic amides This compound is characterized by the presence of a morpholine ring, a phenyl group, and a chromen-2-one moiety

Properties

IUPAC Name

N-(4-morpholin-4-ylphenyl)-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4/c23-19(17-13-14-3-1-2-4-18(14)26-20(17)24)21-15-5-7-16(8-6-15)22-9-11-25-12-10-22/h1-8,13H,9-12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWWLKMBJZGKNGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-morpholin-4-ylphenyl)(2-oxochromen-3-yl)carboxamide typically involves the reaction of 4-morpholin-4-ylaniline with 3-(2-oxochromen-3-yl)benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-(4-morpholin-4-ylphenyl)(2-oxochromen-3-yl)carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-morpholin-4-ylphenyl)(2-oxochromen-3-yl)carboxamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-morpholin-4-ylphenyl)(2-oxochromen-3-yl)carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-morpholin-4-ylphenyl)-3-(2-oxochromen-3-yl)benzamide
  • N-(2,5-diethoxy-4-morpholinophenyl)thiophene-2-carboxamide
  • 2-(6-chloro-4-methyl-2-oxochromen-7-yl)oxy-N-(4-morpholin-4-ylphenyl)acetamide

Uniqueness

N-(4-morpholin-4-ylphenyl)(2-oxochromen-3-yl)carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholine ring and chromen-2-one moiety allows for versatile chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .

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